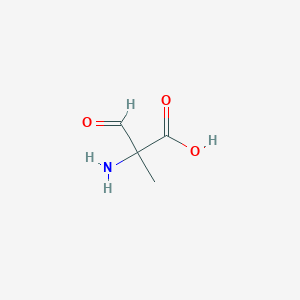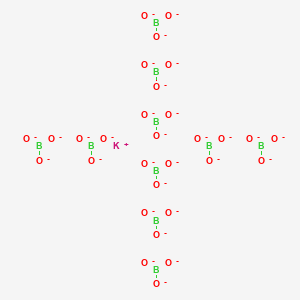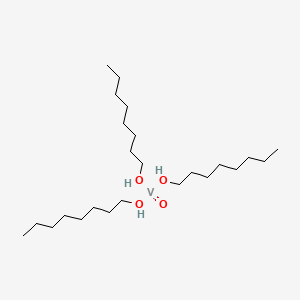
Tris(octan-1-olato)oxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(octan-1-olato)oxovanadium is a coordination compound that features vanadium in its +4 oxidation state. This compound is characterized by the presence of three octan-1-olato ligands and one oxo ligand coordinated to the central vanadium atom. It is typically a solid, often appearing as white crystals, and is soluble in organic solvents . The compound is known for its stability and thermal resistance, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(octan-1-olato)oxovanadium generally involves the reaction of vanadium oxytrichloride (VOCl3) with octan-1-ol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the vanadium center. The general reaction scheme is as follows:
VOCl3+3C8H17OH+3Py→VO(OC8H17)3+3PyHCl
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key considerations for industrial production would include maintaining an inert atmosphere and ensuring the purity of reagents to prevent contamination and side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(octan-1-olato)oxovanadium can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often involving the oxo ligand.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using donor solvents or other ligands like phosphines.
Major Products:
Oxidation: Formation of dioxovanadium complexes.
Reduction: Formation of vanadium(III) complexes.
Substitution: Formation of new vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(octan-1-olato)oxovanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and carbon dioxide fixation.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which tris(octan-1-olato)oxovanadium exerts its effects often involves the interaction of the vanadium center with biological molecules. For instance, in anticancer applications, the compound can induce apoptosis through the mitochondrial-dependent pathway, involving the release of cytochrome c and activation of caspases . The compound can also interact with DNA, leading to cell cycle arrest and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
- Oxovanadium(IV) complexes with Schiff base ligands
- Vanadyl acetylacetonate (VO(acac)2)
- Mixed-ligand oxovanadium complexes incorporating bipyridyl or phenanthroline ligands
Uniqueness: Tris(octan-1-olato)oxovanadium is unique due to its specific ligand environment, which imparts distinct solubility and stability characteristics. Compared to other oxovanadium complexes, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
24261-23-2 |
|---|---|
Molekularformel |
C24H54O4V |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
octan-1-ol;oxovanadium |
InChI |
InChI=1S/3C8H18O.O.V/c3*1-2-3-4-5-6-7-8-9;;/h3*9H,2-8H2,1H3;; |
InChI-Schlüssel |
RIZRBNXLHKIULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


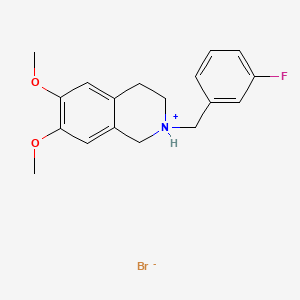
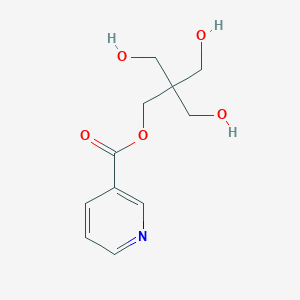
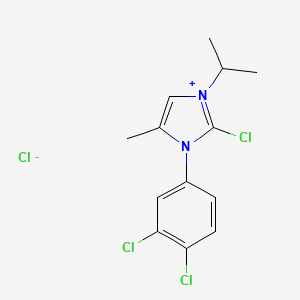
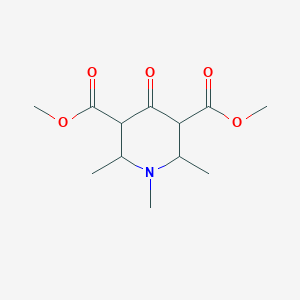
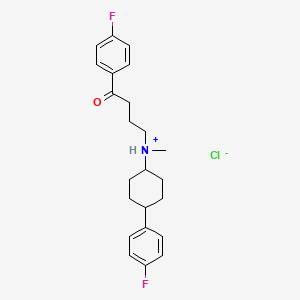

![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

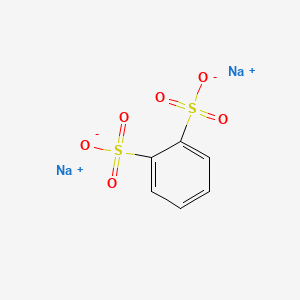

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
